6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional substituents including an ethylphenyl group and a fluorobenzylthio group
Properties
IUPAC Name |
6-(4-ethylphenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4S/c1-2-14-7-9-15(10-8-14)18-11-12-19-22-23-20(25(19)24-18)26-13-16-5-3-4-6-17(16)21/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJYUAQGSRFLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be constructed by reacting the triazole intermediate with suitable dicarbonyl compounds.
Introduction of Substituents: The ethylphenyl and fluorobenzylthio groups can be introduced through nucleophilic substitution reactions using corresponding halides and thiols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring, introducing new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halides, thiols, and other nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antiproliferative Effects
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- A related compound showed IC values ranging from 0.008 to 0.014 μM against A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines. This suggests that similar derivatives may possess comparable efficacy in inhibiting cancer cell growth .
Case Study 1: Cancer Cell Line Testing
In a study involving various cancer cell lines, compounds structurally similar to 6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine demonstrated potent antiproliferative activity. The study highlighted the importance of the triazolo-pyridazine scaffold in enhancing biological activity against resistant cancer phenotypes .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by these compounds revealed that treatment led to significant accumulation of cells in the G2/M phase of the cell cycle. This was attributed to the disruption of microtubule polymerization and subsequent induction of apoptosis .
Summary of Applications
| Application Area | Description |
|---|---|
| Cancer Therapy | Potential use as an antiproliferative agent against various cancer types. |
| Drug Development | Structural features suggest applicability in designing new anticancer drugs. |
| Mechanistic Studies | Insights into microtubule dynamics and cell cycle regulation provide valuable information for further research. |
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylphenyl)-3-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-Propylphenyl)-3-((2-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
Compared to similar compounds, 6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the specific combination of its substituents. The presence of the ethylphenyl and fluorobenzylthio groups may confer distinct chemical and biological properties, such as enhanced stability, reactivity, or biological activity.
Biological Activity
6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : CHFNS
- Molecular Weight : 364.4 g/mol
- CAS Number : 891092-97-0
The structure features a triazolo-pyridazine core with an ethylphenyl and a fluorobenzyl thio group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfur atom in the thio group may participate in redox reactions, while the fluorine atom enhances binding affinity to targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes linked to bacterial activity, thereby exerting antibacterial effects.
- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways relevant to inflammation and cancer.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant antibacterial properties against a range of pathogens.
- Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : Shown to reduce inflammation in preclinical models.
Antimicrobial Activity
A study demonstrated that the compound effectively inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
This data indicates a promising profile for further development as an antimicrobial agent .
Anticancer Activity
In vitro assays showed that this compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The IC values were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
These findings suggest that the compound may serve as a lead for developing novel anticancer therapies .
Q & A
Q. Advanced
- Pan-PDE Screening : Test compounds against a panel of 21 PDE isoforms (e.g., PDE1–11) using fluorescence-based enzymatic assays. used this method to confirm >1000-fold selectivity of compounds 10 and 18 for PDE4A/B over PDE7/11.
- Cell-Based Assays : Measure cAMP/cGMP levels in isoform-specific cell lines (e.g., PDE4B-transfected HEK293 cells) to evaluate functional selectivity .
- Kinetic Studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots to differentiate competitive vs. non-competitive binding .
How can molecular docking be utilized to elucidate the binding mechanisms of triazolopyridazine derivatives with target enzymes like PDE4 or MET kinase?
Q. Advanced
- Docking Workflow :
- Protein Preparation : Use crystallographic structures (e.g., PDE4A PDB: 1F0J) to define binding pockets.
- Ligand Optimization : Minimize energy of the triazolopyridazine structure using DFT or MMFF94 force fields.
- Pose Scoring : Rank binding poses by Glide XP or AutoDock Vina scores, focusing on interactions like π-π stacking (triazole with Phe446 in PDE4) or hydrogen bonds (fluorobenzyl with Tyr329 in MET kinase) .
validated docking predictions with mutagenesis studies, showing that replacing PDE4A Tyr329 with alanine reduced compound 18’s affinity by 50-fold.
What strategies address discrepancies between in vitro enzyme inhibition data and in vivo antitumor activity in triazolopyridazine-based compounds?
Q. Advanced
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays). Poor solubility or rapid hepatic clearance often explains efficacy gaps .
- Prodrug Design : Modify substituents (e.g., esterification of hydroxyl groups) to enhance membrane permeability. ’s SAR125844 uses a urea linker to improve solubility and tumor penetration.
- Tumor Model Selection : Use patient-derived xenografts (PDX) with MET amplification to better recapitulate human pharmacokinetics .
What are the key considerations in designing cell-based assays to evaluate the functional activity of triazolopyridazine derivatives as kinase inhibitors?
Q. Advanced
- Cell Line Selection : Use MET-amplified lines (e.g., MKN-45 gastric cancer) for target-specific responses.
- Endpoint Assays : Measure phospho-MET levels via Western blot or ELISA after compound treatment.
- Off-Target Checks : Include kinase profiling (e.g., Eurofins KinaseProfiler) to rule out activity against VEGFR or EGFR .
highlights dose-dependent MET inhibition (IC₅₀ = 8 nM in MKN-45 cells) with minimal off-target effects at 1 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
